H-Dmt-Tic-NH-(CH2)6-NH-Phe-H
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Overview
Description
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H is a synthetic peptide compound known for its interaction with opioid receptors.
Preparation Methods
The synthesis of H-Dmt-Tic-NH-(CH2)6-NH-Phe-H involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The process often includes:
Protection of Amino Acids: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support, facilitating purification and yield .
Chemical Reactions Analysis
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions may involve replacing one functional group with another, affecting the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its interaction with opioid receptors, providing insights into receptor binding and signaling.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions related to opioid receptors.
Industry: Utilized in the development of new materials and technologies based on peptide chemistry
Mechanism of Action
The mechanism of action of H-Dmt-Tic-NH-(CH2)6-NH-Phe-H involves its binding to opioid receptors, particularly the delta-opioid receptor. This binding can modulate receptor activity, leading to various physiological effects. The molecular targets include specific receptor subtypes, and the pathways involved may include signal transduction mechanisms that influence pain perception and other biological processes .
Comparison with Similar Compounds
H-Dmt-Tic-NH-(CH2)6-NH-Phe-H can be compared with other similar compounds, such as:
H-Dmt-Tic-Glu-NH2: Another delta-opioid receptor antagonist with different structural features.
H-Dmt-Tic-Lys-NH-CH2-Ph: A compound with similar opioid receptor interactions but distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure, which influences its binding affinity and activity at opioid receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C36H47N5O4 |
---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C36H47N5O4/c1-24-18-29(42)19-25(2)30(24)22-32(38)36(45)41-23-28-15-9-8-14-27(28)21-33(41)35(44)40-17-11-4-3-10-16-39-34(43)31(37)20-26-12-6-5-7-13-26/h5-9,12-15,18-19,31-33,42H,3-4,10-11,16-17,20-23,37-38H2,1-2H3,(H,39,43)(H,40,44)/t31-,32-,33?/m0/s1 |
InChI Key |
VWEMLWZEBKVSHE-KOPQTXDBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)[C@H](CC4=CC=CC=C4)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C(CC4=CC=CC=C4)N)N)C)O |
Origin of Product |
United States |
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